![molecular formula C14H16N2OS B10909877 1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B10909877.png)
1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone is an organic compound belonging to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group, an amino group, and a thiazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Dimethylphenyl Group: This step often involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the dimethylphenyl group reacts with a halogenated thiazole intermediate.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Acylated or alkylated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its derivatives may be used in the synthesis of polymers or as building blocks for advanced materials.
Biology and Medicine:
Pharmacology: Potential applications in drug discovery due to its structural similarity to bioactive molecules. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Biochemical Research: Used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active compounds.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole ring and the amino group are crucial for binding to the active sites of these biological targets.
Chemical Reactions: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}methanone: Similar structure but with a methanone group instead of ethanone.
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Contains a pyrimidine ring and a carboxamide group, offering different biological and chemical properties.
Uniqueness:
Structural Features: The specific arrangement of the dimethylphenyl group, amino group, and thiazole ring in 1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone provides unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: Its unique structure may result in distinct biological activities compared to similar compounds, making it a valuable molecule for drug discovery and development.
Eigenschaften
Molekularformel |
C14H16N2OS |
|---|---|
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
1-[2-(2,3-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-8-6-5-7-12(9(8)2)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
HXVSGKVDQYONIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(S2)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


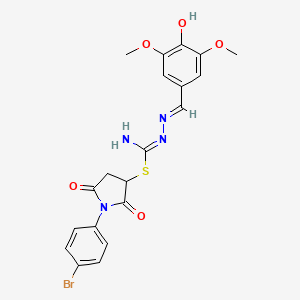
![3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B10909802.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10909814.png)
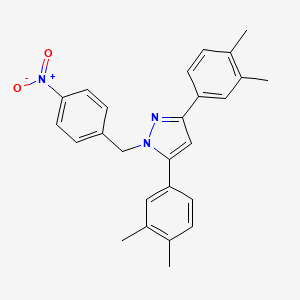
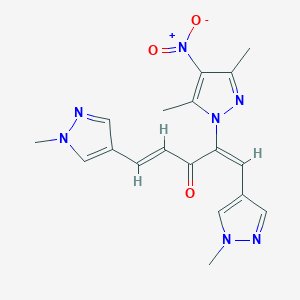
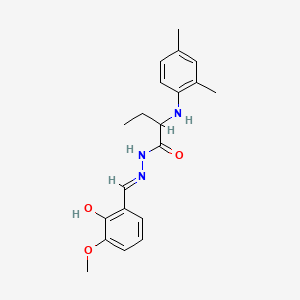
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10909854.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10909855.png)
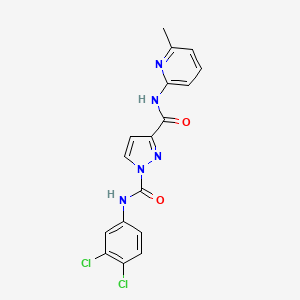
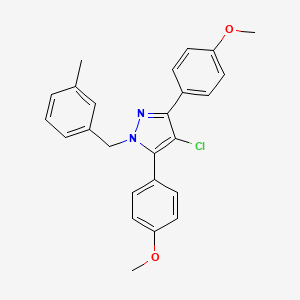

![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10909866.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909870.png)
